Iron dextran - 9004-66-4

Iron dextran

Catalog Number: EVT-317201
CAS Number: 9004-66-4
Molecular Formula: FeH2O4S
Molecular Weight: 153.93 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iron dextran is a complex of ferric hydroxide with dextran, a branched polysaccharide. [] It serves as a source of iron for scientific research, especially in studies investigating iron metabolism, iron overload, and the impact of iron on various biological systems. [, , , , , , , ]

Iron Sucrose

  • Compound Description: Iron sucrose is an intravenous iron supplement used to treat iron deficiency anemia, particularly in patients with chronic kidney disease. It consists of a complex of ferric iron and sucrose. [, , , , , , , , , , ]

Sodium Ferric Gluconate

  • Compound Description: Sodium ferric gluconate is another intravenous iron supplement for iron deficiency anemia. It is a complex of ferric iron and sodium gluconate. [, , , , , , ]
  • Relevance: Like iron dextran, sodium ferric gluconate is an iron carbohydrate complex, using sodium gluconate as the carbohydrate component. [, ] It is considered another alternative to iron dextran for intravenous iron supplementation and is often included in comparative safety and efficacy studies. Sodium ferric gluconate, like iron sucrose, demonstrates a lower incidence of adverse reactions compared to iron dextran. [, , , , , ]

Ferumoxytol

  • Compound Description: Ferumoxytol is an intravenous iron product composed of iron oxide nanoparticles coated with a carbohydrate shell. It is approved for treating iron deficiency anemia in adults with chronic kidney disease. [, , ]
  • Relevance: Although structurally different from iron dextran (as it is a nanoparticle formulation), ferumoxytol serves the same clinical purpose of intravenous iron supplementation. [, , ] It is a newer agent compared to iron dextran, and its safety and efficacy profile is a subject of ongoing research. [, , ]

Ferric Carboxymaltose

  • Compound Description: Ferric carboxymaltose is an intravenous iron formulation consisting of a complex of ferric iron and carboxymaltose, a carbohydrate derivative. It is used to treat iron deficiency anemia. [, , ]
  • Relevance: Similar to other intravenous iron products, ferric carboxymaltose aims to correct iron deficiency but uses carboxymaltose instead of dextran as in iron dextran. [, , ] Its safety profile, particularly concerning hypersensitivity reactions, is often compared with iron dextran in research studies. [, ]

Deferoxamine

  • Compound Description: Deferoxamine is an iron chelator used to treat iron overload conditions, such as hemochromatosis and transfusional iron overload. It binds to free iron and removes it from the body. [, ]
  • Relevance: While not structurally related to iron dextran, deferoxamine plays a contrasting role in iron management. While iron dextran is used to supplement iron levels, deferoxamine is used to reduce excess iron levels in the body. [, ] Some studies utilize deferoxamine to investigate the effects of iron overload induced by iron dextran administration. [, ]
  • Compound Description: Silymarin is a mixture of flavonolignans extracted from the milk thistle plant. It is known for its hepatoprotective properties and is also being investigated for potential antioxidant and anti-inflammatory effects. []
  • Relevance: Although not directly related to iron dextran in structure or function, silymarin has been studied in conjunction with iron dextran and deferoxamine for its potential protective effects against iron-induced organ damage. [] Researchers are interested in understanding if silymarin can mitigate the potential adverse effects of iron overload. []

Gleptoferron

  • Compound Description: Gleptoferron is a sterile aqueous colloidal solution of beta-ferric oxyhydroxide and dextran glucoheptonic acid. It is used for the prevention of iron deficiency anemia in young pigs. []
Source and Classification

Iron dextran is classified as a parenteral iron preparation. It is composed of ferric hydroxide complexed with dextran, a polysaccharide derived from the fermentation of sucrose by certain bacteria, notably Leuconostoc mesenteroides . The compound is characterized by its ability to deliver iron effectively into the body, facilitating hemoglobin synthesis and addressing iron deficiency.

Synthesis Analysis

The synthesis of iron dextran involves several key steps:

  1. Preparation of Dextran: Dextran is produced through the enzymatic conversion of sucrose using dextransucrase enzymes. This process yields varying molecular weights of dextran, with low molecular weight dextran (3,000–6,000 Da) being optimal for high-quality iron dextran production .
  2. Formation of Iron Complex:
    • Oxidation: A solution of low molecular weight dextran is treated with sodium hydroxide to oxidize the terminal units to gluconolactone.
    • Iron Chelation: Ferric chloride is then added to the oxidized dextran solution. The pH is carefully adjusted to between 6.5 and 7.0 while maintaining stirring and heating for several hours .
    • Purification: The resulting iron dextran complex undergoes dialysis and freeze-drying to remove unreacted materials and achieve the desired formulation .

This method allows for precise control over the iron-to-dextran ratio, typically ranging from 1:2 to 1:5 .

Molecular Structure Analysis

The molecular structure of iron dextran consists of a core of ferric hydroxide surrounded by a network of dextran molecules. The average molecular weight of the dextran component can vary significantly based on the synthesis conditions but typically falls between 3,000 and 24,000 Da . The structure can be represented as:

 C6H10O5 nFe OH 3\text{ C}_6\text{H}_{10}\text{O}_5\text{ }_n\cdot \text{Fe OH }_3

where nn indicates the degree of polymerization of the dextran.

Chemical Reactions Analysis

Iron dextran undergoes several important chemical reactions during its use in medical applications:

  1. Dissociation: Upon administration, iron dextran dissociates in the bloodstream where it releases ferric ions that bind to transferrin, an essential protein for iron transport .
  2. Endocytosis: Macrophages in the reticuloendothelial system uptake the complex via endocytosis, facilitating the release of iron for erythropoiesis (red blood cell production) .
  3. Degradation: The dextran component is gradually degraded in vivo, with its metabolites being excreted via urine .
Mechanism of Action

The mechanism of action for iron dextran involves several stages:

  • Administration: Iron dextran is typically administered intravenously or intramuscularly.
  • Iron Release: Following administration, macrophages engulf the iron-dextran complex. The ferric ions are released and subsequently bind to transferrin.
  • Transport to Bone Marrow: The transferrin-iron complex travels through the bloodstream to erythroid progenitor cells in the bone marrow.
  • Erythropoiesis: Inside these cells, iron is utilized for heme synthesis, which is integral for hemoglobin production. Erythropoietin stimulates the maturation of these progenitor cells into erythrocytes .

The effects on hemoglobin levels become evident approximately 2-4 weeks post-administration.

Physical and Chemical Properties Analysis

Iron dextran exhibits several notable physical and chemical properties:

The half-life varies from 1 day to 3.5 days depending on dosage and administration route .

Applications

Iron dextran has several significant applications:

  1. Treatment of Iron Deficiency Anemia: Primarily used in patients who cannot tolerate oral iron or have chronic conditions leading to anemia.
  2. Parenteral Iron Supplementation: Suitable for patients undergoing hemodialysis or those with malabsorption syndromes.
  3. Research Applications: Used in studies involving iron metabolism and transport mechanisms within biological systems.

In clinical settings, it has been shown to improve hemoglobin levels effectively without significantly increasing gastrointestinal side effects compared to oral iron formulations .

Iron dextran remains an essential therapeutic agent in managing iron deficiency anemia, particularly in patients with special needs or contraindications for oral therapies. Its unique properties and mechanisms make it a valuable tool in both clinical practice and research settings.

Chemical Composition and Structural Characterization of Iron Dextran

Molecular Formula and Core Architecture of Iron-Dextran Complexes

Iron dextran is a colloidal complex with the general formula nFeOOH·(C₆H₁₀O₅)ₓ, where ferric oxyhydroxide nanoparticles are enveloped by dextran polysaccharides. The core contains 480–5,000 iron atoms arranged in a β-ferric oxyhydroxide (β-FeOOH) crystalline lattice, surrounded by a dextran matrix that prevents aggregation and enables solubility [6] [9]. This architecture comprises:

  • Core: A polynuclear β-FeOOH mineral phase with chloride ions integrated into its crystal lattice, structurally analogous to the mineral akaganéite [10].
  • Chelation layer: Gluconic acid residues from oxidized dextran chains form a stable inner shell through bidentate coordination with surface iron atoms [6].
  • Outer sheath: Unmodified dextran polymers (MW: 3–200 kDa) create a hydrophilic colloidal envelope that ensures biocompatibility and steric stabilization [3] [8].

Table 1: Structural Features of Iron Dextran Complexes

ComponentChemical IdentityFunction
Iron coreβ-FeOOH (Akaganéite-like)Provides bioavailable iron storage
Inner chelation layerDextran-derived gluconateStabilizes core via Fe-O-C bonds
Outer dextran sheathBranched α-(1→6) glucan polymersPrevents aggregation, maintains colloid stability

The molecular weight of the intact complex ranges from 165–265 kDa, as determined by gel filtration chromatography and analytical ultracentrifugation. This size distribution is critical for controlled iron release in vivo [6] [9].

Comparative Analysis with Ferritin and Other Iron-Carbohydrate Complexes

Iron dextran was initially conceived as a synthetic analog of ferritin—the natural iron-storage protein. However, structural studies reveal fundamental distinctions:

  • Crystalline architecture: Electron diffraction analyses confirm ferritin’s core matches ferrihydrite (5Fe₂O₃·9H₂O), characterized by diffuse diffraction rings. Conversely, iron dextran yields sharp reflections diagnostic of the akaganéite structure (β-FeOOH) [2] [10].
  • Coating material: Ferritin sequesters iron within a 24-subunit protein shell with regulated ion channels, while iron dextran relies on dextran’s random-coil polysaccharide chains for stabilization [2] [7].
  • Iron release kinetics: Despite structural differences, extended X-ray absorption fine structure (EXAFS) spectroscopy shows identical near-neighbor environments (≤3Å) around iron atoms in both complexes. This similarity explains their parallel iron-release profiles in physiological environments [7].

Table 2: Structural Distinctions Between Iron Dextran and Ferritin

ParameterIron DextranFerritin
Core mineral phaseβ-FeOOH (Akaganéite)Ferrihydrite (5Fe₂O₃·9H₂O)
Coating materialDextran polysaccharideApoferritin protein shell
CrystallinityHighly crystallinePoorly crystalline
Diffraction patternSharp rings (d-spacing 2.53, 3.34 Å)Diffuse rings (d-spacing 2.5, 2.9 Å)
Primary coordinationOctahedral Fe³⁺-O bondsOctahedral Fe³⁺-O bonds

These distinctions necessitate caution when using iron dextran as a ferritin biomimetic. Ferrihydrite-dextran complexes may better approximate natural iron–protein interactions [2] [7].

Role of Dextran Polymer Chain Length and Branching Patterns

Dextran’s molecular architecture governs iron dextran’s stability and pharmacokinetics:

  • Backbone chemistry: Dextran consists of linear α-(1→6)-linked D-glucose chains with occasional α-(1→3) branches (5–33% depending on bacterial source). This branching creates a three-dimensional hydrogel network that encapsulates iron cores [3].
  • Molecular weight effects: Low-MW dextrans (≤40 kDa) permit rapid renal clearance, reducing plasma half-life. High-MW dextrans (70–500 kDa) prolong circulation time but increase viscosity and aggregation risks. Optimal iron loading occurs with 150–200 kDa dextrans [3] [8].
  • Coating efficiency: Co-precipitation studies show ≥2.5 g dextran per gram iron oxide achieves complete nanoparticle coverage. Insufficient dextran leads to colloidal instability and core aggregation [8].

Table 3: Impact of Dextran Properties on Iron Dextran Function

Dextran PropertyRangeFunctional Consequence
Molecular weight3–2000 kDaDetermines renal clearance rate and plasma half-life
Branching frequency5–33% α-(1→3) linksModifies hydrogel density and iron release kinetics
Iron:Dextran ratio1:2.5–1:10 (w/w)Affects colloidal stability and core agglomeration

Dextran’s hydroxyl groups enable covalent modifications (e.g., acetylation) that alter solubility and degradation profiles. However, such modifications are absent in pharmaceutical-grade iron dextran [3].

Crystallographic and Spectroscopic Insights into β-Ferric Oxyhydroxide Core

The mineral core of iron dextran exhibits defined crystallinity distinct from amorphous ferric hydroxides:

  • Crystal system: Rietveld refinement of X-ray powder diffraction data confirms a monoclinic I2/m space group with lattice parameters a = 10.594(4) Å, b = 3.019(1) Å, c = 10.299(3) Å, and β = 88.98(5)°. Chloride ions occupy tunnel sites within the β-FeOOH structure [10].
  • Iron coordination: Two non-equivalent Fe³⁺ sites exist:
  • Fe1: Octahedral coordination with average Fe–O bond length 2.01 Å
  • Fe2: Distorted octahedron with Fe–O bonds ranging 1.92–2.12 ÅMössbauer spectroscopy reveals quadrupole splitting values of 0.68 mm/s and 0.91 mm/s for these sites, confirming high-spin Fe³⁺ states [10].
  • Morphology: Transmission electron microscopy (TEM) depicts 7–10 nm crystalline cores with lattice fringes corresponding to β-FeOOH’s (301) and (211) planes. Selected-area electron diffraction (SAED) rings at d = 2.53 Å and 3.34 Å further verify akaganéite identity [8] [10].

These structural features enable iron dextran’s function as a slow-release iron depot. The crystalline core’s low solubility at physiological pH prevents rapid iron flooding, while dextran’s hydrophilicity ensures macrophage uptake mimics physiological ferritin processing [6] [7].

Properties

CAS Number

9004-66-4

Product Name

Iron dextran

IUPAC Name

iron;sulfuric acid

Molecular Formula

FeH2O4S

Molecular Weight

153.93 g/mol

InChI

InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

MVZXTUSAYBWAAM-UHFFFAOYSA-N

SMILES

OS(=O)(=O)O.[Fe]

Solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
Very soluble in water
Very soluble in DMSO; decomposes in 95% ethanol and acetone
Extremely soluble in water; insoluble in most org solvents
Completely miscible with 0.9% sodium chloride injection.

Synonyms

Imferon; A 100; B 75; Chinofer; CosmoFer; Dexfer; Dexferrum; Dextran Iron Complex; Dextran Magnetite; Dextran-iron Oxide; Dextrofer 100; Dextrofer 75; Fe-dextran; Fenate; Ferdex 100; Ferran 100; Ferranimal 75; Ferranimal 75M; Ferric Dextran; Ferridex

Canonical SMILES

OS(=O)(=O)O.[Fe]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.